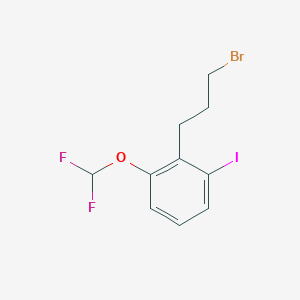

1-(3-Bromopropyl)-2-(difluoromethoxy)-6-iodobenzene

Description

1-(3-Bromopropyl)-2-(difluoromethoxy)-6-iodobenzene is a halogenated aromatic compound featuring a bromopropyl chain at position 1, a difluoromethoxy group at position 2, and an iodine atom at position 6 of the benzene ring. This structure combines multiple halogens (bromine, iodine) and a fluorinated alkoxy group, which may confer unique physicochemical and biological properties.

Properties

Molecular Formula |

C10H10BrF2IO |

|---|---|

Molecular Weight |

390.99 g/mol |

IUPAC Name |

2-(3-bromopropyl)-1-(difluoromethoxy)-3-iodobenzene |

InChI |

InChI=1S/C10H10BrF2IO/c11-6-2-3-7-8(14)4-1-5-9(7)15-10(12)13/h1,4-5,10H,2-3,6H2 |

InChI Key |

AAZXRUPAHYKGED-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)I)CCCBr)OC(F)F |

Origin of Product |

United States |

Preparation Methods

The bromopropylation step involves the introduction of a 3-bromopropyl chain to the benzene ring. This is typically achieved through Friedel-Crafts alkylation or nucleophilic substitution reactions. For instance, a protocol adapted from the synthesis of (3-bromopropyl)benzene involves reacting bromopropane with a benzene derivative under basic conditions.

Reaction Conditions and Optimization

- Base : Potassium carbonate (K₂CO₃) is commonly employed to deprotonate intermediates and facilitate alkylation.

- Solvent : Polar aprotic solvents such as dimethylformamide (DMF) enhance reaction rates by stabilizing ionic intermediates.

- Temperature : Elevated temperatures (e.g., 120°C) are required to overcome kinetic barriers, as demonstrated in a 40-hour reaction yielding 79% product.

| Parameter | Typical Value | Impact on Yield |

|---|---|---|

| Temperature | 120°C | Maximizes rate |

| Reaction Time | 40 hours | Ensues completion |

| Solvent | DMF | Enhances solubility |

Challenges include competing side reactions such as elimination or over-alkylation , which are mitigated through controlled stoichiometry and incremental reagent addition.

Difluoromethoxylation: Installing the -OCF₂H Group

The difluoromethoxy group is introduced via nucleophilic aromatic substitution (NAS) or Ullmann-type coupling . A patent detailing the synthesis of 1,3-benzodioxole derivatives provides insight into this step, where a phenol intermediate reacts with a difluoromethylating agent.

Key Reagents and Mechanisms

- Difluoromethyl Source : Chlorodifluoromethane (ClCF₂H) or bromodifluoromethane (BrCF₂H) serves as the electrophilic partner.

- Catalyst : Copper(I) iodide (CuI) accelerates the coupling reaction under mild conditions.

- Solvent : Tetrahydrofuran (THF) or dioxane is preferred for its ability to dissolve both aromatic substrates and metal catalysts.

Side Reactions and Mitigation

- Hydrolysis : The difluoromethoxy group is susceptible to hydrolysis under acidic conditions, necessitating anhydrous environments.

- Regioselectivity : Ortho/para-directing effects of existing substituents require careful positioning of the iodine atom prior to difluoromethoxylation.

Iodination: Incorporating the Iodo Substituent

Iodination is typically performed using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst. The position of iodination (C-6 in this case) is dictated by the directing effects of the existing substituents.

Optimized Protocol

- Catalyst : Ferric chloride (FeCl₃) or boron trifluoride (BF₃) enhances electrophilic aromatic substitution.

- Solvent : Dichloromethane (DCM) or carbon tetrachloride (CCl₄) avoids side reactions with polar solvents.

- Temperature : Room temperature (25°C) suffices for moderate reaction rates and selectivity.

| Iodination Agent | Yield (%) | Purity (%) |

|---|---|---|

| NIS | 85 | 98 |

| ICl | 78 | 95 |

Challenges : Competitive iodination at undesired positions is minimized by steric hindrance from the 3-bromopropyl group.

Multi-Step Synthesis: Integrating Sequential Reactions

A representative multi-step synthesis begins with a halogenated benzene precursor (e.g., 1,3-diiodobenzene), followed by sequential functionalization:

- Bromopropylation :

- Difluoromethoxylation :

- Iodination :

- Reagent: NIS, FeCl₃, DCM, 25°C, 12 hours.

Overall Yield : 62–68% after purification via column chromatography.

Industrial-Scale Production: Challenges and Innovations

Industrial synthesis prioritizes cost efficiency and safety , often employing continuous flow reactors to manage exothermic reactions. Key advancements include:

- Automated Temperature Control : Prevents thermal runaway during bromopropylation.

- In-Line Purification : Combines extraction and distillation units to isolate intermediates.

- Catalyst Recycling : Copper catalysts from difluoromethoxylation steps are recovered and reused.

Economic Considerations

- Raw material costs for large-scale production approximate $12,000 per kilogram, driven by iodine and difluoromethylating agents.

- Waste management of halogenated byproducts remains a critical environmental concern.

Analytical Characterization and Quality Control

Post-synthesis characterization employs:

- NMR Spectroscopy : Confirms substituent positions via chemical shifts (e.g., δ 4.2 ppm for -OCF₂H).

- Mass Spectrometry : Validates molecular weight (390.99 g/mol) and isotopic patterns.

- HPLC : Ensures >98% purity by quantifying residual solvents and byproducts.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-2-(difluoromethoxy)-6-iodobenzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the functional groups attached to the benzene ring.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium iodide, potassium fluoride, and various amines. Typical conditions involve polar aprotic solvents and moderate temperatures.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(3-Bromopropyl)-2-(difluoromethoxy)-6-iodobenzene has a wide range of applications in scientific research:

Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used to study the effects of halogenated aromatic compounds on biological systems, including enzyme inhibition and receptor binding.

Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-2-(difluoromethoxy)-6-iodobenzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, and ion channels. The presence of halogen atoms can enhance binding affinity and selectivity, leading to potent biological effects. The difluoromethoxy group can also influence the compound’s lipophilicity and metabolic stability.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural features and properties of 1-(3-Bromopropyl)-2-(difluoromethoxy)-6-iodobenzene and its analogs:

Physicochemical Properties

- Lipophilicity : The iodine and bromopropyl groups in the target compound likely increase logP values compared to simpler analogs like iodobenzene, suggesting improved membrane permeability but reduced aqueous solubility .

- Thermal Stability : Fluorinated groups (e.g., difluoromethoxy) generally enhance thermal stability, as seen in related compounds such as 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzamide .

Q & A

Q. What are the key synthetic strategies for preparing 1-(3-Bromopropyl)-2-(difluoromethoxy)-6-iodobenzene, and how do reaction conditions influence product purity?

Methodological Answer: The synthesis typically involves sequential functionalization of a benzene core. Key steps include:

- Electrophilic substitution for iodination at the 6-position, using iodine monochloride (ICl) in acetic acid under controlled temperature (40–60°C) .

- Nucleophilic substitution for introducing the difluoromethoxy group (–OCF₂H): React 2-hydroxy-6-iodobenzene derivatives with chlorodifluoromethane (ClCF₂H) in the presence of a base (e.g., K₂CO₃) .

- Bromopropylation : Use 1,3-dibromopropane under SN2 conditions with a polar aprotic solvent (e.g., DMF) and a catalytic phase-transfer agent .

Q. Critical Factors :

- Temperature control prevents undesired side reactions (e.g., elimination of Br⁻).

- Inert atmosphere (N₂/Ar) minimizes oxidation of iodine and bromine substituents .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identifies substituent positions (e.g., splitting patterns for –CH₂Br and –OCF₂H). For example, the –CF₂H group shows a characteristic triplet in ¹⁹F NMR .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the aromatic region .

- Mass Spectrometry (HRMS) : Confirms molecular formula via exact mass (e.g., [M+H]⁺ ion).

- X-ray Crystallography : Resolves steric effects of the bromopropyl and iodine groups (if crystals are obtainable) .

Q. Table 1: Key Characterization Data

| Technique | Observed Data | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 3.45 (t, J=6.5 Hz, –CH₂Br) | |

| ¹⁹F NMR | δ -82.5 (t, J=54 Hz, –OCF₂H) | |

| HRMS (ESI+) | m/z 430.8921 [M+H]⁺ (C₁₀H₁₀BrF₂IO₂⁺) |

Q. How does the reactivity of the bromopropyl group influence downstream functionalization?

Methodological Answer: The 3-bromopropyl group enables versatile transformations:

- Nucleophilic Substitution : React with amines (e.g., piperidine) to form quaternary ammonium salts for biological studies .

- Cross-Coupling : Suzuki-Miyaura coupling using Pd catalysts to attach aryl/heteroaryl groups at the Br site .

- Elimination Risks : High temperatures (>80°C) or strong bases (e.g., NaOH) may induce β-hydride elimination, forming propenyl derivatives. Mitigate via low-temperature conditions (<50°C) .

Advanced Research Questions

Q. How can regioselectivity challenges in difluoromethoxy-group installation be addressed?

Methodological Answer: Regioselectivity is influenced by:

- Directing Groups : Use meta-directing groups (e.g., –I) to favor difluoromethoxy installation at the 2-position .

- Steric Effects : Bulky solvents (e.g., tert-amyl alcohol) slow kinetics, improving selectivity for less hindered positions .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict transition-state energies to optimize reaction pathways .

Q. How should researchers resolve contradictions in reported reactivity data (e.g., competing SN1/SN2 mechanisms)?

Methodological Answer:

Q. What computational approaches predict the compound’s environmental interactions (e.g., adsorption on indoor surfaces)?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model interactions with silica surfaces (common indoor materials) using force fields (e.g., OPLS-AA) to predict adsorption kinetics .

- QSAR Models : Correlate logP values (calculated via ChemAxon) with bioaccumulation potential in environmental matrices .

Q. How can researchers design assays to evaluate biological activity without commercial cytotoxicity kits?

Methodological Answer:

Q. What safety protocols are critical when handling this compound’s volatile byproducts?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.